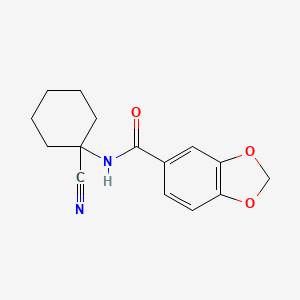

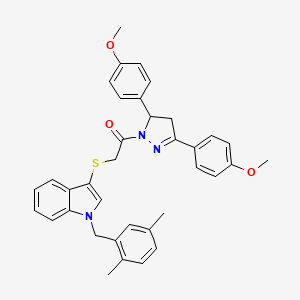

![molecular formula C22H16Cl3N3O B2439666 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 320422-09-1](/img/structure/B2439666.png)

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTDP and has a molecular formula of C23H16Cl3N3O2.

Aplicaciones Científicas De Investigación

Photolytic Behavior and UV Absorption : A study by Dimitrijević et al. (2016) investigated the photolytic behavior of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] and its potential as a UV absorber. This could have implications in pharmaceutical and cosmetic industries for protecting against UV radiation (Dimitrijević et al., 2016).

Carbonic Anhydrase Inhibition : Eraslan-Elma et al. (2022) explored 1H‐indole‐2,3‐dione 3‐thiosemicarbazones and their inhibitory effects on human carbonic anhydrases. These compounds showed significant inhibition of certain carbonic anhydrase isoforms, indicating potential applications in treating diseases where these enzymes are implicated (Eraslan-Elma et al., 2022).

Antimicrobial Activity : Ramadan et al. (2019) synthesized novel derivatives of 1H-indole-2,3-dione and evaluated their antimicrobial properties. These compounds exhibited moderate inhibitory activity against certain fungi and bacteria, suggesting their potential use in developing new antimicrobial agents (Ramadan et al., 2019).

Anti-HIV and Anti-Tubercular Properties : Banerjee et al. (2011) synthesized derivatives of 1-(arylmethyl/alkylmethyl)-1H-indole-2,3-dione-3-(N-hydroxy/methoxy thiosemicarbazone) and found that some of these compounds displayed activity against HIV-1 cells and Mycobacterium tuberculosis. This points towards their potential in treating HIV-TB co-infection (Banerjee et al., 2011).

Antioxidant Activity : Karalı et al. (2010) reported on the synthesis of spiroindolinones incorporating a benzothiazole moiety, derived from 1H-indole-2,3-diones. These compounds exhibited potent antioxidant activities, suggesting their potential as therapeutic agents for diseases caused by oxidative stress (Karalı et al., 2010).

Potential Anticancer Agents : Penthala et al. (2011) synthesized N-benzyl aplysinopsin analogs, including 1H-indole-2,3-dione derivatives, and evaluated them for anticancer activity. Some of these compounds showed potent growth inhibition against various cancer cell lines, highlighting their potential as anticancer agents (Penthala et al., 2011).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The method of synthesis of this compound involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1h-1,2,3-triazol-4-yl)-1-phenyl-1h-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine in ethanol . This suggests that the compound may be soluble in ethanol, which could influence its absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

The method of synthesis of this compound involves the use of ethanol and hydrochloric acid , suggesting that the compound may be stable in acidic environments.

Propiedades

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3N3O/c1-13-6-8-14(9-7-13)12-28-19-5-3-2-4-16(19)20(22(28)29)26-27-21-17(24)10-15(23)11-18(21)25/h2-11,29H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPSLWMJIDBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)

![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)

![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)

![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)

![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)

![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)

![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)